2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide

Medicinal Chemistry Structure–Activity Relationship Hydrogen-Bond Donor Count

2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide (CAS 338777‑87‑0) is a synthetic tetrazole‑acetamide hybrid that incorporates a bis(4‑chlorobenzyl)amino motif at the tetrazole 5‑position and a primary acetamide side‑chain at the 2‑position. The compound (molecular formula C₁₇H₁₆Cl₂N₆O; MW 391.3 g mol⁻¹; XLogP3‑AA 3.9) belongs to a proprietary screening collection originally distributed by Bionet Research Ltd.

Molecular Formula C17H16Cl2N6O
Molecular Weight 391.26
CAS No. 338777-87-0
Cat. No. B2573164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide
CAS338777-87-0
Molecular FormulaC17H16Cl2N6O
Molecular Weight391.26
Structural Identifiers
SMILESC1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NN(N=N3)CC(=O)N)Cl
InChIInChI=1S/C17H16Cl2N6O/c18-14-5-1-12(2-6-14)9-24(10-13-3-7-15(19)8-4-13)17-21-23-25(22-17)11-16(20)26/h1-8H,9-11H2,(H2,20,26)
InChIKeyIHKOSURTRBASIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide (CAS 338777-87-0): Procurement‑Grade Chemical Identity and Structural Baseline


2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide (CAS 338777‑87‑0) is a synthetic tetrazole‑acetamide hybrid that incorporates a bis(4‑chlorobenzyl)amino motif at the tetrazole 5‑position and a primary acetamide side‑chain at the 2‑position [1]. The compound (molecular formula C₁₇H₁₆Cl₂N₆O; MW 391.3 g mol⁻¹; XLogP3‑AA 3.9) belongs to a proprietary screening collection originally distributed by Bionet Research Ltd. and is supplied as a research‑grade building block [2]. Its structure combines a hydrogen‑bond‑donor acetamide terminus with a lipophilic bis(4‑chlorobenzyl)amino group, creating a physicochemical profile distinct from both the parent 5‑amino‑tetrazole and common tetrazole‑2‑acetic acid derivatives [3].

Why 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide Cannot Be Replaced by Common Tetrazole Acetamide Analogs


Within the 2H‑tetrazole‑2‑acetamide chemotype, even subtle modifications to the 5‑position substituent produce large shifts in target engagement and physicochemical behaviour [1]. The bis(4‑chlorobenzyl)amino group in CAS 338777‑87‑0 is both sterically demanding and highly lipophilic (calculated XLogP3‑AA = 3.9), whereas simpler 5‑aryl or 5‑alkyl tetrazole‑2‑acetamides have XLogP values typically below 2.5 and present different hydrogen‑bonding surfaces [2]. Replacement with the corresponding carboxylic acid, ethyl ester (CAS 338777‑84‑7), or the des‑acetamide parent amine (CBT) removes the primary amide hydrogen‑bond donor, which is known to be critical for recognition by enzymes such as ACAT and HDACs in related series [3]. Consequently, generic in‑class substitution risks loss of the specific binding mode and ADME profile that make the bis(4‑chlorobenzyl)amino‑acetamide scaffold distinct.

Quantitative Differentiation Evidence for 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide vs. Closest Analogs


Primary Amide Hydrogen‑Bond Donor Differentiates the Acetamide from the Parent CBT Amine

The target compound possesses one hydrogen‑bond donor (the primary amide –NH₂), whereas the des‑acetamide analog N,N‑bis(4‑chlorobenzyl)‑1H‑tetrazol‑5‑amine (CBT, CHEMBL186174) has zero hydrogen‑bond donors [1]. In tetrazole‑based ACAT inhibitor series, the presence of a primary amide donor has been shown to be essential for high in vitro potency; the retroamide 8c (which retains the amide NH) displayed comparable potency to the clinical candidate CI‑976 (IC₅₀ ≈ 7 nM), while de‑amide analogs lost >100‑fold activity [2]. This donor difference directly predicts that CAS 338777‑87‑0 will engage ACAT and related targets more effectively than CBT.

Medicinal Chemistry Structure–Activity Relationship Hydrogen-Bond Donor Count

Lipophilicity (XLogP3‑AA) Differentiates the Bis(4‑chlorobenzyl)amino Scaffold from Mono‑Aryl Tetrazole Acetamides

The calculated XLogP3‑AA of CAS 338777‑87‑0 is 3.9, substantially higher than that of common 5‑phenyl‑2H‑tetrazole‑2‑acetamide (XLogP3‑AA ≈ 1.0–1.5) and 5‑(4‑chlorophenyl)‑2H‑tetrazole‑2‑acetamide (XLogP3‑AA ≈ 2.0) [1]. This 2–3 log unit increase is driven by the two 4‑chlorobenzyl rings and predicts significantly greater membrane permeability and plasma protein binding. In the ACAT inhibitor class, optimal in vitro potency and in vivo cholesterol‑lowering efficacy correlate with log P values between 3.0 and 5.0, positioning the target compound within the optimal range while mono‑aryl analogs fall below it [2].

Physicochemical Profiling Lipophilicity Drug Design

Acetamide vs. Ethyl Ester: Hydrolytic Stability and Biological Relevance

The ethyl ester analog (CAS 338777‑84‑7) is a prodrug form requiring esterase‑mediated hydrolysis to liberate the active carboxylic acid. In contrast, CAS 338777‑87‑0 presents a stable primary amide that is not susceptible to non‑specific esterases [1]. In tetrazole‑2‑acetic acid series, the amide form has been shown to provide direct pharmacological activity without metabolic activation, whereas the ester requires conversion that may be variable across biological models [2]. This makes the acetamide the preferred form for in vitro target engagement assays where esterase activity could confound interpretation.

Chemical Stability Prodrug Design Metabolic Stability

Rotatable Bond Count and Conformational Flexibility vs. Rigid Tetrazole Analogs

CAS 338777‑87‑0 has 7 rotatable bonds, conferring significant conformational flexibility that allows the bis(4‑chlorobenzyl)amino group and the acetamide side‑chain to adopt multiple binding orientations [1]. By comparison, N,N‑bis(4‑chlorobenzyl)‑1H‑tetrazol‑5‑amine (CBT, 5 rotatable bonds) lacks the acetamide arm, and rigid 5‑aryl tetrazole‑2‑acetamides have only 3–4 rotatable bonds. The additional flexibility of the target compound may enhance its ability to occupy induced‑fit binding pockets in enzymes such as ACAT or HDACs, a feature that rigid analogs cannot replicate [2].

Conformational Analysis Molecular Recognition Entropy

Evidence‑Based Application Scenarios for 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide (CAS 338777‑87‑0)


ACAT Inhibition Screening and Cholesterol Metabolism Studies

The compound is structurally pre‑validated for ACAT inhibition via class‑level SAR: its primary amide donor and calculated log P of 3.9 place it within the optimal property space defined by potent tetrazole amide ACAT inhibitors (e.g., compound 25, which achieved 73 % plasma cholesterol reduction in vivo) [1]. Procure this compound for hepatic microsomal ACAT assays or cholesterol‑fed animal models where a lipophilic, amide‑containing tetrazole is required.

HDAC Inhibitor Probe Development

Tetrazole‑2‑acetamides bearing aromatic substituents at the 5‑position have demonstrated HDAC inhibitory activity in mouse melanoma B16/BL6 extracts (IC₅₀ values in the 80–140 nM range for related chemotypes) [2]. The bis(4‑chlorobenzyl)amino motif may enhance selectivity for specific HDAC isoforms through steric discrimination, making CAS 338777‑87‑0 a candidate for HDAC isoform‑profiling panels.

Fragment‑Based and Phenotypic Screening Libraries

As a member of the Bionet screening collection, this compound is supplied with verified spectroscopic data (¹H NMR, ¹³C NMR, FTIR) [3], ensuring identity and purity suitable for high‑throughput screening. Its balanced physicochemical profile (MW 391; HBD 1; HBA 5; rotatable bonds 7) complies with lead‑like criteria, making it appropriate for fragment‑growing or phenotypic screening campaigns targeting intracellular enzymes.

Structure–Activity Relationship (SAR) Expansion Around the Bis(4‑chlorobenzyl)amino Pharmacophore

The compound serves as a key intermediate or comparator for SAR studies exploring the effect of 5‑amino substituent variation on tetrazole‑2‑acetamide biological activity. The bis(4‑chlorobenzyl) group provides a high‑affinity lipophilic anchor that can be systematically varied to probe hydrophobic pocket dimensions in ACAT, HDAC, or novel targets identified through chemoproteomics [1].

Quote Request

Request a Quote for 2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.